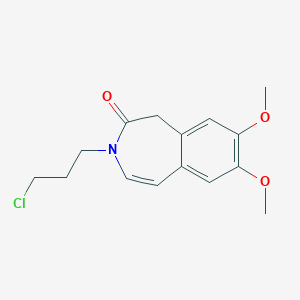

3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one

Description

Properties

IUPAC Name |

3-(3-chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3/c1-19-13-8-11-4-7-17(6-3-5-16)15(18)10-12(11)9-14(13)20-2/h4,7-9H,3,5-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEZTTCXWTUAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CN(C(=O)CC2=C1)CCCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517924 | |

| Record name | 3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85175-59-3 | |

| Record name | 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85175-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-3-Benzazepin-2-one, 3-(3-chloropropyl)-1,3-dihydro-7,8-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Halogen Exchange via Alkyl Chloride Precursor

The most widely documented method involves substituting an iodopropyl or bromopropyl precursor with chloride. Aventus Labs developed a high-yield (92%) process using sodium iodide and methyl isobutyl ketone at 117–118°C under argon . The reaction mechanism proceeds via an SN2 pathway, where the iodide ion displaces chlorine in 3-(3-chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2(3H)-one :

Critical parameters include:

-

Solvent : Methyl isobutyl ketone enhances reaction kinetics due to its high boiling point (117–118°C) .

-

Purification : Post-reaction concentration under vacuum, followed by dichloromethane/water extraction and crystallization with methyl tert-butyl ether, achieves 99% purity .

Friedel-Crafts Alkylation for Benzazepine Ring Formation

Patent CN104072420B describes constructing the benzazepine core via Friedel-Crafts acylation. Starting from phthalic anhydride and 1,2,4-trimethoxybenzene, esterification yields a key intermediate (Compound 22e ), which undergoes cyclization in dimethylformamide (DMF) with potassium carbonate and potassium iodide :

| Step | Reagent/Condition | Role | Yield |

|---|---|---|---|

| Cyclization | K₂CO₃, KI, DMF, 80°C | Base catalysis, iodide source | 76% |

This method introduces the chloropropyl group later via N-alkylation, avoiding premature halogen exchange . Challenges include managing exothermicity during cyclization and removing DMF residuals during extraction .

One-Pot Metal-Free Synthesis via Oxidative C–H Functionalization

A metal-free approach from Advanced Synthesis & Catalysis uses 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) oxoammonium salt to oxidize tetrahydroisoquinolines, followed by ring expansion with diazomethane. Although developed for 3-benzazepines like Lorcaserin, modifying the diazomethane reagent to a chloropropyl-diazonium species could yield the target compound. Key advantages include:

Comparative Analysis of Methodologies

The nucleophilic substitution route is industrially preferred due to scalability and yield, whereas the azide method offers stereochemical precision for research-scale applications .

Challenges in Purification and Byproduct Management

-

Byproducts : Friedel-Crafts methods generate regioisomers requiring chromatographic separation .

-

Halogen Exchange Side Reactions : Excess NaI in nucleophilic substitution can lead to over-iodination, mitigated by stoichiometric control .

-

Thermal Degradation : Prolonged heating above 120°C decomposes the benzazepine core, necessitating precise temperature monitoring .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction Reactions: The carbonyl group in the benzazepine core can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent like DMF.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or ethanol are employed.

Major Products

Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research has indicated that compounds similar to 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one exhibit antidepressant properties. A study involving benzazepine derivatives showed that modifications at the 7 and 8 positions can enhance serotonin receptor affinity, which is crucial for antidepressant activity .

2. Antipsychotic Potential

The compound's structural similarity to known antipsychotics suggests it may also possess antipsychotic properties. Benzazepine derivatives have been studied for their ability to modulate dopamine receptors, which are often targeted in the treatment of schizophrenia .

3. Neuroprotective Effects

Preliminary studies indicate that compounds in this class may offer neuroprotective effects. The mechanism appears to involve the inhibition of oxidative stress pathways, which are implicated in neurodegenerative diseases like Alzheimer's .

Synthetic Chemistry Applications

1. Synthesis of Complex Molecules

The synthesis of this compound can be achieved through several methods involving multi-step reactions. The process typically includes the formation of the benzazepine core followed by chloropropyl substitution .

2. Building Block for Drug Development

This compound serves as a valuable building block in drug development due to its potential modifications that can lead to new therapeutic agents. Its derivatives are being explored for various pharmacological activities, making it a versatile scaffold in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes involved in neurological pathways, thereby influencing neurotransmitter levels and signaling processes.

Comparison with Similar Compounds

1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one (CAS: 1235547-07-5)

- Molecular Formula: C₁₅H₂₁NO₄

- Molecular Weight : 279.33 g/mol

- Key Difference : Replacement of the 3-chloropropyl group with a 3-hydroxypropyl moiety.

- Reduced electrophilicity compared to the chloropropyl analog, limiting its utility in nucleophilic substitution reactions critical for ivabradine synthesis .

7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one (CAS: 148870-57-9)

- Molecular Formula: C₁₅H₁₈INO₃

- Molecular Weight : 403.21 g/mol

- Key Difference : Iodine replaces chlorine in the propyl side chain.

- Implications :

Core Structural Modifications

Ivabradine Hydrochloride

- Molecular Formula : C₂₇H₃₆N₂O₅·HCl

- Key Differences: Incorporates a bicyclo[4.2.0]octatriene moiety and methylamino group absent in the chloropropyl precursor.

- Biological Activity: Acts as a selective sinus node inhibitor, reducing heart rate by blocking the I_f ion channel. The structural complexity of ivabradine underscores the chloropropyl benzazepinone’s role as a synthetic building block rather than an active drug .

3-{2-[4-(2-Chlorobenzyl)-1-piperazinyl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS: 1574288-54-2)

- Molecular Formula : C₂₅H₂₈ClN₃O₄

- Key Differences : A piperazinyl-chlorobenzyl side chain replaces the chloropropyl group.

- Implications: Increased molecular complexity (MW: 469.97 g/mol) likely alters receptor binding profiles. Potential applications in neurological or cardiovascular drug discovery due to piperazine’s prevalence in CNS-active compounds .

Physicochemical Properties

| Property | 3-(3-Chloropropyl) | 3-(3-Iodopropyl) | Hydroxypropyl Analog |

|---|---|---|---|

| Boiling Point (°C) | Not reported | 504.5 | Not reported |

| Density (g/cm³) | ~1.3 (estimated) | 1.513 | ~1.2 (estimated) |

| LogP (Predicted) | 2.1 | 2.8 | 1.5 |

| Solubility | Low in water | Low in water | Moderate in polar solvents |

Biological Activity

3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one, with the CAS number 85175-59-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₈ClNO₃

- Molecular Weight : 295.76 g/mol

- PubChem ID : 13092503

- Structural Features : The compound features a benzazepine core with methoxy substituents and a chloropropyl group, which may influence its pharmacological properties.

Research indicates that compounds similar to this compound may interact with various biological targets:

- CNS Activity : Benzazepines are often studied for their effects on the central nervous system (CNS). Preliminary studies suggest that this compound may exhibit anxiolytic or antidepressant properties by modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

- Antitumor Effects : Some derivatives of benzazepines have shown promise in cancer therapy. They may act by inhibiting specific kinases or by inducing apoptosis in cancer cells. Investigations into the structure-activity relationship (SAR) can provide insights into optimizing these effects.

- Anti-inflammatory Properties : There is emerging evidence that this class of compounds may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of similar compounds:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for its development as a therapeutic agent:

- Absorption : The compound is predicted to have high gastrointestinal absorption based on its chemical structure.

- Metabolism : Initial studies suggest metabolic pathways involving cytochrome P450 enzymes, which could influence its efficacy and safety profile.

- Toxicity : Toxicological assessments indicate potential mild toxicity at high doses; however, further studies are required to establish a comprehensive safety profile.

Q & A

Q. What are the key synthetic pathways and intermediates for preparing 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one?

Methodological Answer: The compound is synthesized as an intermediate in the production of ivabradine, a cardiac agent. A critical step involves alkylation of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with 3-chloropropyl bromide or similar reagents under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Purification often employs recrystallization or chromatography. Analytical validation via HPLC (≥97% purity) and NMR (confirming substitution at the 3-position) is essential .

Q. Table 1: Key Synthetic Parameters

Q. How is the compound characterized for structural integrity and purity in academic research?

Methodological Answer: Routine characterization includes:

- HPLC : Quantifies purity (≥97% as per supplier specifications) and detects impurities .

- NMR Spectroscopy : Confirms the chloropropyl substitution (δ ~3.6–4.0 ppm for CH2Cl protons) and aromatic methoxy groups (δ ~3.8–4.0 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (m/z 295.75 for C15H18ClNO3) .

- X-ray Crystallography (if single crystals are obtained): Resolves bond lengths, angles, and packing interactions (e.g., triclinic crystal system, space group P1) .

Advanced Research Questions

Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions of the compound?

Methodological Answer: Single-crystal X-ray diffraction at 125 K reveals a triclinic lattice (a = 9.314 Å, b = 9.592 Å, c = 9.636 Å; α = 103.67°, β = 114.70°, γ = 94.46°) with intermolecular hydrogen bonds (e.g., C–H···O interactions) stabilizing the crystal packing. The chloropropyl chain adopts a gauche conformation, minimizing steric clashes with the benzazepinone core .

Q. Table 2: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | |

| Space Group | P1 | |

| Unit Cell Volume | 765.4 ų | |

| Hydrogen Bonds | C–H···O (2.8–3.2 Å) |

Q. What role does the compound play in biochemical assays such as ELISA, and how is its performance optimized?

Methodological Answer: The compound is used as a reference standard in ELISA kits (e.g., for detecting human sFLT1 or CDK-2). Key optimization steps include:

- Solubility Testing : Dissolution in DMSO followed by dilution in assay buffer to avoid precipitation.

- Cross-Reactivity Checks : Validate specificity against structurally similar benzazepinones .

- Dose-Response Curves : Determine optimal concentrations (typically 1–10 µM) to avoid off-target effects .

Q. How does the compound compare pharmacologically to analogs like zatebradine or ivabradine?

Methodological Answer: While the compound shares structural motifs with ivabradine (a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker), its 3-chloropropyl substituent may alter pharmacokinetics. Comparative studies involve:

Q. What analytical challenges arise in detecting trace impurities during synthesis?

Methodological Answer: Common impurities include unreacted starting materials (e.g., 7,8-dimethoxy-2H-3-benzazepin-2-one) and chlorinated byproducts. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.